1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, linked to a piperazine ring substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Sulfonylation: The pyrazole ring is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-methylbenzylpiperazine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A related compound with similar structural features.
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine: Another compound with a similar pyrazole ring and piperazine substitution.
Uniqueness
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20F2N4O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H20F2N4O2S/c1-13-2-4-14(5-3-13)11-20-6-8-21(9-7-20)25(23,24)15-10-19-22(12-15)16(17)18/h2-5,10,12,16H,6-9,11H2,1H3 |
InChI Key |
QEJISDVAAZBYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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